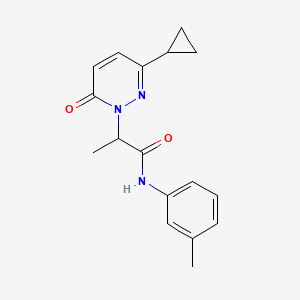

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CYM5442 and belongs to the class of pyridazinone derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

The synthesis of pyridazinone derivatives, including compounds structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide, involves various chemical reactions that yield a range of compounds with potential biological activities. Studies have established general routes for synthesizing novel classes of pyridazin-3-one derivatives, which are formed as the sole isolable products in excellent yield under specific conditions. These synthetic pathways involve reactions between different chemical entities such as 3-oxo-2-arylhydrazonopropanals and active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid. The structural elucidation of these compounds is typically achieved through analytical spectroscopic methods, including IR, NMR spectral data, and elemental analysis, supplemented by X-ray crystallographic analysis for precise structural determination (Ibrahim & Behbehani, 2014).

Biological Activity Evaluation

Research into pyridazinone derivatives has explored their potential in treating various conditions due to their biological activities. For instance, certain derivatives have been synthesized and evaluated for their antinociceptive activity, where compounds have shown more potent effects than aspirin in modified Koster's Test in mice. This indicates potential applications in pain management and anti-inflammatory treatments. The studies suggest that the substitution patterns on the pyridazinone ring significantly influence the biological activity, highlighting the importance of chemical structure in therapeutic efficacy (Doğruer et al., 2000).

Antimicrobial and Anti-inflammatory Activities

Further research has focused on the synthesis of new pyridazinone derivatives with promising antimicrobial and anti-inflammatory properties. These compounds have been tested against a variety of microbial organisms, displaying significant activity which suggests their potential as novel antimicrobial agents. The exploration of these derivatives includes their potential utility in synthesizing fused azines, indicating a broad spectrum of chemical and biological applications (Behbehani et al., 2011).

Corrosion Inhibition

Interestingly, some pyridazinone derivatives have been evaluated for their role in corrosion inhibition, particularly for the protection of metals in acidic environments. These studies utilize electrochemical and spectroscopic methods to assess the efficiency of pyridazinone compounds in preventing metal dissolution, providing insights into their potential industrial applications in protecting materials from corrosive damage (Mashuga et al., 2017).

Propriétés

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-11-4-3-5-14(10-11)18-17(22)12(2)20-16(21)9-8-15(19-20)13-6-7-13/h3-5,8-10,12-13H,6-7H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUYRZHCMVXAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate](/img/structure/B2445592.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)

![N-allyl-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2445603.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2445610.png)